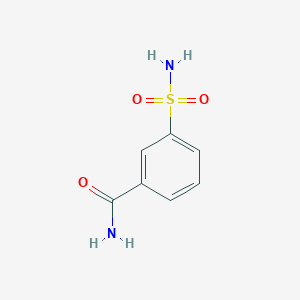

3-Sulfamoylbenzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVBPNRMKNARPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546249 | |

| Record name | 3-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-42-7 | |

| Record name | 3-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Sulfamoylbenzamide and Its Derivatives

Strategic Approaches to 3-Sulfamoylbenzamide Core Synthesis

The synthesis of the this compound scaffold is typically achieved through a linear sequence starting with the modification of a benzoic acid derivative. nih.gov This involves the introduction of the sulfamoyl group followed by the formation of the amide bond, or vice-versa. The reactivity difference between intermediates like aroyl chlorides and sulfonyl chlorides can be exploited for chemoselective synthesis. nih.gov

The direct introduction of a sulfamoyl group onto a benzoic acid ring is primarily achieved via a two-step process starting with chlorosulfonation. Substituted benzoic acids are treated with an excess of chlorosulfonic acid, often at elevated temperatures, to yield 3-(chlorosulfonyl)benzoic acid derivatives. semanticscholar.orggoogle.com This sulfonyl chloride intermediate is the key precursor for the sulfamoyl group. The reaction is typically quenched by pouring the mixture into crushed ice, causing the product to precipitate. semanticscholar.org This process is foundational for creating the necessary intermediate for the subsequent amination step.

Table 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Source |

| 4-Substituted benzoic acids | Chlorosulfonic acid | 110 °C, 5-8 h | 3-(Chlorosulfonyl)benzoic acid derivatives | 70-85% | semanticscholar.org |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | 140 °C, 6 h | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Not specified | google.com |

| 2-Substituted benzoic acid | Chlorosulfonic acid | 95 °C, 12 h | 5-(Chlorosulfonyl)-2-substituted benzoic acid | 80% | rsc.org |

Once the sulfonyl chloride intermediate is formed, the sulfonamide moiety is constructed via coupling with an amine. nih.gov This S-N coupling reaction involves treating the 3-(chlorosulfonyl)benzoic acid with an appropriate amine. nih.govgoogle.com For the synthesis of the parent 3-sulfamoylbenzoic acid, aqueous ammonium (B1175870) hydroxide (B78521) is commonly used. semanticscholar.org The reaction proceeds by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This method is versatile and allows for the synthesis of a wide range of N-substituted sulfonamides by selecting different primary or secondary amines. nih.gov While coupling with azides is a known reaction, in the context of creating these scaffolds, azides are more commonly employed as partners in subsequent "click" reactions rather than for direct S-N coupling. semanticscholar.org

The formation of the benzamide (B126) linkage is a critical step in synthesizing this compound derivatives. This is typically achieved by coupling a 3-sulfamoylbenzoic acid derivative with a primary or secondary amine using a carbodiimide (B86325) coupling agent. nih.govresearchgate.net 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a frequently used water-soluble reagent for this transformation. nih.govrsc.org The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, forming the stable amide bond and releasing a soluble urea (B33335) byproduct. thermofisher.com

To improve efficiency and minimize side reactions, such as the formation of N-acylurea, coupling additives are often included. nih.gov Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.orgrsc.org These reactions are generally performed in anhydrous organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. nih.govsemanticscholar.orgrsc.org This method is effective for coupling with a variety of amines, including anilines and aliphatic amines. nih.gov

Table 2: Carbodiimide Coupling for Amide Formation

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Yield | Source |

| 3-(Sulfamoyl)benzoic acid | Propargyl amine | EDCI, HOBt | Dry DMF | N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | Not specified | semanticscholar.org |

| 5-(Cyclopropylsulfamoyl)benzoic acid | p-Chloroaniline | EDC, DMAP | DCM/DMF | N-(4-chlorophenyl)-3-(cyclopropylsulfamoyl)benzamide | 68% | nih.gov |

| 5-(Cyclopropylsulfamoyl)benzoic acid | p-Anisidine | EDC, DMAP | DCM/DMF | N-(4-methoxyphenyl)-3-(cyclopropylsulfamoyl)benzamide | 72% | nih.gov |

| 5-(Morpholinosulfonyl)benzoic acid | p-Anisidine | EDC, DMAP | DCM/DMF | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 69% | nih.gov |

The "click-tail" approach is a powerful strategy for creating complex molecular hybrids by covalently linking a this compound core to another molecular fragment through a stable triazole ring. semanticscholar.org This methodology utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". mdpi.com The strategy involves two key steps. First, a "tail" containing either an alkyne or an azide (B81097) functional group is appended to the this compound scaffold. semanticscholar.org For instance, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, which contains a terminal alkyne (the "tail"), can be synthesized via carbodiimide coupling. semanticscholar.org

In the second step, this functionalized benzamide is reacted with a partner molecule containing the complementary functional group (an azide in this case) in the presence of a copper(I) catalyst. semanticscholar.org The reaction leads to the formation of a 1,4-disubstituted 1,2,3-triazole ring that acts as a stable, biocompatible linker. semanticscholar.org The 1,2,3-triazole ring is considered a bioisostere of the amide bond and is stable to hydrolysis, reduction, and oxidation. semanticscholar.org This approach allows for the modular synthesis of diverse chemical libraries by combining various sulfamoylbenzamide "heads" with different azide-containing "tails". semanticscholar.org

The term "sulfonation of chlorosulfonylbenzoic acid" is more accurately described as the aminolysis or ammonolysis of 3-(chlorosulfonyl)benzoic acid to form the corresponding sulfonamide. The initial step is the synthesis of the 3-(chlorosulfonyl)benzoic acid precursor via chlorosulfonation of benzoic acid. semanticscholar.orgrsc.org Following its synthesis, this sulfonyl chloride intermediate is converted into a sulfamoylbenzoic acid. researchgate.net

This conversion is a nucleophilic substitution reaction at the sulfur atom. To synthesize the parent 3-sulfamoylbenzoic acid, the 3-(chlorosulfonyl)benzoic acid is treated with an excess of ammonium hydroxide. semanticscholar.org The reaction is typically performed in an ice-cold solution and stirred for several hours at room temperature. semanticscholar.org After the reaction, the mixture is acidified to precipitate the 3-sulfamoylbenzoic acid product, which can then be collected by filtration. semanticscholar.org This step is crucial for establishing the core sulfamoyl (-SO₂NH₂) group. High yields, often between 85-95%, are reported for this transformation. semanticscholar.org

This reactive intermediate is then subjected to a reaction with an amine source to generate the sulfonamide. nih.gov The choice of amine dictates the final substitution on the sulfonamide nitrogen.

For primary sulfonamides (-SO₂NH₂): The sulfonyl chloride is reacted with ammonium hydroxide. semanticscholar.org

For N-substituted sulfonamides (-SO₂NHR or -SO₂NRR'): The sulfonyl chloride is reacted with a primary or secondary amine, such as cyclopropylamine (B47189) or morpholine (B109124). nih.gov

This reaction is generally carried out in an aqueous medium, and upon completion, the pH is adjusted to precipitate the sulfamoylbenzoic acid product. nih.govrsc.org This intermediate, containing both a carboxylic acid and a sulfonamide group, is then ready for further functionalization, most commonly through amide bond formation at the carboxylic acid site. nih.gov

Regioselective Sulfonylation Approaches

Regioselective sulfonylation is a critical step in the synthesis of many sulfonamide-containing compounds. In the context of this compound derivatives, achieving the desired substitution pattern on the aromatic ring is paramount. Microwave irradiation has been utilized as an effective method for the regioselective synthesis of novel fused sulfonamide derivatives. benthamscience.com This technique often leads to excellent yields and shorter reaction times compared to conventional heating methods. benthamscience.com The Schotten-Baumann reaction conditions, involving the treatment of a sulfonyl chloride with an amine in the presence of a base, are commonly employed for the formation of the sulfonamide bond. benthamscience.com The choice of solvent and base can significantly influence the regioselectivity of the reaction, particularly when multiple reactive sites are present on the substrate.

Lead Optimization Strategies in Derivative Synthesis

Lead optimization is a crucial process in medicinal chemistry aimed at enhancing the therapeutic potential of a lead compound. patsnap.com For this compound derivatives, this involves iterative cycles of designing, synthesizing, and testing new analogs to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. patsnap.compatsnap.com

Key strategies in the lead optimization of this compound derivatives include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the chemical structure to understand the relationship between different functional groups and the compound's biological activity. patsnap.com By identifying which parts of the molecule are essential for its activity, more potent and selective compounds can be designed. patsnap.com

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural modifications will affect the compound's interaction with its biological target. patsnap.com These in silico methods help to prioritize the synthesis of the most promising derivatives, saving time and resources. patsnap.com

Pharmacokinetic Optimization: Modifications are made to the lead structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com This can involve altering lipophilicity, introducing metabolically stable groups, or designing prodrugs. patsnap.com

A hit-to-lead optimization program for a series of benzene (B151609) sulfonamides highlighted the challenge of balancing potency with favorable pharmacokinetic properties, as potency was strongly dependent on lipophilicity. rsc.org

Preparation of Key Intermediates

Chlorosulfonylbenzoyl Chloride Intermediates

Chlorosulfonylbenzoyl chloride, particularly m-(chlorosulfonyl)benzoyl chloride, is a common starting material for the synthesis of m-sulfamoylbenzamide analogues. nih.gov A method for preparing chlorosulfonyl benzoyl chloride compounds involves the chlorination of a metal salt of a sulfobenzoic acid. google.com For instance, 4-chloro-3-(chlorosulfonyl)benzoic acid can be prepared by reacting 4-chlorobenzoic acid with chlorosulfonic acid. google.com The resulting di-acid chloride is a versatile intermediate, allowing for chemoselective reactions due to the differing reactivity of the sulfonyl chloride and the aroyl chloride. nih.gov

| Starting Material | Reagent | Key Intermediate | Reference |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | 4-Chloro-3-(chlorosulfonyl)benzoic acid | google.com |

| Metal salt of sulfobenzoic acid | Chlorinating agent | Chlorosulfonylbenzoyl chloride | google.com |

Acyl Chloride Formation via Thionyl Chloride Treatment

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. chemtube3d.comlibretexts.orgkhanacademy.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. youtube.com This method is advantageous as the gaseous byproducts are easily removed from the reaction mixture. chemtube3d.com In the synthesis of 4-chloro-3-(methylsulfamoyl)benzoyl chloride, 4-chloro-3-(methylsulfamoyl)benzoic acid is heated at reflux with thionyl chloride. google.com

The general mechanism involves the following steps:

Nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride.

Departure of a chloride ion.

Nucleophilic attack of the chloride ion on the carbonyl carbon.

Elimination of the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.

Deprotonation to yield the final acyl chloride. libretexts.org

Sulfonyl Chloride Preparation from 2-Fluorobenzoic Acid

The synthesis of sulfonyl chlorides from benzoic acid derivatives is typically achieved through chlorosulfonation. For an electron-deficient starting material like 2-fluorobenzoic acid, the chlorosulfonation reaction generally requires an excess of chlorosulfonic acid and elevated temperatures. nih.gov This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene ring. The position of sulfonation is directed by the existing substituents on the ring. The resulting sulfonyl chloride is a key intermediate that can be further reacted with various amines to produce a library of sulfonamide derivatives.

Derivatization Strategies and Structure–Activity Relationship (SAR) Studies in Synthesis

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of a lead compound. For this compound, this involves synthesizing a variety of analogs with modifications at different positions of the molecule and evaluating their biological activity.

In the development of sulfamoyl-benzamides as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a linear synthetic approach was employed. nih.govnih.govresearchgate.net This started with the chlorosulfonation of benzoic acids, followed by reaction with various amines to form sulfonamides, and finally, amide bond formation to yield the desired benzamides. nih.gov The sulfamoyl benzoic acid intermediates were coupled with a range of anilines and aliphatic amines using standard carbodiimide coupling conditions. nih.gov

Similarly, in the synthesis of sulfamoylbenzamide derivatives as hepatitis B virus (HBV) capsid assembly effectors, the structure was divided into five parts that were independently modified as part of a lead optimization strategy. nih.gov This systematic derivatization allowed for the rationalization of the structure-activity relationships. nih.gov

SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors involved medicinal chemistry optimization of the scaffold, leading to compounds with high potency and selectivity. nih.gov

These studies underscore the importance of systematic derivatization in identifying the key structural features required for potent and selective biological activity, guiding the design of more effective therapeutic agents. nih.govnih.gov

Substitutions at C-4 and the Sulfamoyl Group

Modifications at the C-4 position of the benzamide ring and on the nitrogen atom of the sulfamoyl group have been extensively explored to modulate the biological activity of this compound derivatives. A common synthetic route involves the chlorosulfonation of a benzoic acid precursor, followed by reaction with a diverse range of amines to introduce various substituents on the sulfamoyl nitrogen. The resulting sulfamoylbenzoic acid can then be coupled with different amines to form the final benzamide derivatives. researchgate.net

For instance, a series of sulfamoylbenzamide derivatives were synthesized and evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). researchgate.net In this study, substitutions on the sulfamoyl group included cyclic amines like morpholine and pyrrolidine, as well as acyclic amines such as cyclopropylamine and benzylamine. researchgate.net The structure-activity relationship (SAR) revealed that the nature of the substituent on the sulfamoyl group significantly influenced the inhibitory activity and selectivity against different h-NTPDase isoforms. For example, an N-cyclopropyl substitution on the sulfonyl group was found to be favorable for the inhibition of h-NTPDase3. researchgate.net

Simultaneously, substitutions at the C-4 position of the benzoyl ring, often with halogens like chlorine, have been shown to further refine the activity profile. The presence of a chlorine atom at the C-4 position (equivalent to the C-2 position relative to the carboxyl group in the starting benzoic acid) can alter the electronic properties of the ring and provide additional interaction points within the target's binding site. researchgate.net

| Compound | C-4 Substituent | Sulfamoyl Group Substituent | Biological Activity (IC50, μM) |

|---|---|---|---|

| 2d | Chloro | N-cyclopropyl | 0.28 ± 0.07 (h-NTPDase8) rsc.org |

| 3i | Chloro | Morpholine | 2.88 ± 0.13 (h-NTPDase1), 0.72 ± 0.11 (h-NTPDase3) rsc.orgnih.gov |

| 3j | Chloro | N-benzyl | 0.29 ± 0.07 (h-NTPDase2) nih.gov |

Introduction of Halogen Atoms or Specific Functional Groups for Enhanced Binding Affinity

The strategic introduction of halogen atoms and other functional groups onto the this compound scaffold is a key strategy for enhancing binding affinity to biological targets. Halogens, such as chlorine and bromine, are frequently incorporated due to their ability to form halogen bonds and modulate the lipophilicity and electronic nature of the molecule. researchgate.netmdpi.com

In the development of h-NTPDase inhibitors, the presence of two halogen atoms, a chlorine on the benzamide ring and a bromine on the aniline (B41778) moiety of the amide, in compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) led to it being the most potent inhibitor of h-NTPDase1 in the series. researchgate.net This highlights the synergistic effect of multiple halogen substitutions in optimizing ligand-target interactions.

Beyond halogens, other functional groups are introduced to probe specific interactions within the binding pocket. For example, the incorporation of a methoxy (B1213986) group on the phenyl ring of the amide portion in compound 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) resulted in potent and selective inhibition of h-NTPDase2. rsc.org This suggests that the methoxy group may engage in favorable hydrogen bonding or van der Waals interactions within the active site of this particular isoform.

| Compound | Key Functional Groups | Target | IC50 (μM) |

|---|---|---|---|

| 3i | Chlorine, Bromine, Morpholine | h-NTPDase1 | 2.88 ± 0.13 rsc.org |

| 3f | Methoxy, Morpholine | h-NTPDase2 | 0.27 ± 0.08 nih.gov |

Modification of Amide Linkers and Sulfonamide Moieties

Alterations to the amide linker and the sulfonamide moiety of this compound derivatives are crucial for fine-tuning their biological activity and physicochemical properties. The amide bond, while generally stable, can be a site for metabolic hydrolysis. However, in some series of this compound derivatives, the amide linkage has shown good stability in plasma and microsomal incubations. researchgate.net

Synthetic strategies often involve the coupling of a 3-sulfamoylbenzoic acid intermediate with a variety of primary and secondary amines to generate a library of N-substituted benzamides. The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity. For instance, in a series of h-NTPDase inhibitors, replacing a simple phenyl group with a 4-methoxyphenyl (B3050149) or a 4-chlorophenyl group on the amide nitrogen led to notable differences in activity against various isoforms. researchgate.net

The sulfonamide moiety is another key area for modification. The substituents on the sulfonamide nitrogen can be varied to a large extent, from small alkyl groups like cyclopropyl (B3062369) to larger aromatic and heterocyclic systems. researchgate.net In some synthetic approaches, a one-pot bis-amidation has been employed, where a chlorosulfonated benzoic acid is treated with an excess of an amine to simultaneously form both the sulfonamide and the carboxamide. researchgate.net This allows for the rapid generation of derivatives with identical substituents on both functionalities.

A carbene-catalyzed method has also been developed for the highly enantioselective modification of sulfonamides, which could be applied to sulfonamide-containing drug molecules to form corresponding phthalidyl derivatives, potentially as prodrugs. nih.gov

Exploration of Bicyclic Derivatives

The incorporation of bicyclic systems into the this compound scaffold represents a strategy to introduce conformational rigidity and explore new chemical space. These rigid structures can help to lock the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity.

For example, bicyclic isoxazoline (B3343090) derivatives have been synthesized and evaluated for their biological activity. researchgate.net While not directly this compound derivatives, the synthetic principles for creating complex scaffolds can be applied. In the context of benzamides, several fused bicyclic systems have been investigated as core structures for potent and selective 5-HT1F receptor agonists. nih.gov In these studies, replacement of an indole (B1671886) nucleus with other bicyclic systems like indazole, indoline (B122111), and 1,2-benzisoxazole (B1199462) provided potent agonists. The inherent geometry of these bicyclic templates was found to be crucial for receptor recognition. nih.gov

The synthesis of such derivatives often involves multi-step sequences, starting with the construction of the bicyclic core, followed by the attachment of the sulfamoylbenzamide moiety. These synthetic endeavors, although challenging, can lead to the discovery of novel compounds with unique pharmacological profiles.

Incorporation of Indole and Sulfamoyl Groups

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. chula.ac.thnih.gov The combination of an indole scaffold with a sulfamoylbenzamide moiety has led to the development of potent biologically active molecules.

Synthetic strategies for creating these hybrid molecules often involve the coupling of a pre-formed indole-containing amine with a 3-sulfamoylbenzoyl chloride, or vice versa. The synthesis of indole-2- and 3-carboxamide derivatives, for instance, often involves the conversion of the corresponding indole carboxylic acid to the amide using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or BOP reagent. mdpi.com

A review of biologically active sulfonamide-based indole analogs highlights various synthetic methods developed between 2010 and 2023. These methods have been instrumental in creating a diverse range of indole-sulfonamide derivatives with activities spanning from anticancer to antimicrobial. researchgate.net The indole ring can be incorporated in different ways, either as part of the substituent on the amide nitrogen or as a fused system with the benzamide ring.

For example, N-substituted sulfamoylbenzamide derivatives based on the structure of Niclosamide, which contains a salicylamide (B354443) core, have been synthesized as inhibitors of the STAT3 signaling pathway. nih.gov While not indole-containing, this demonstrates the principle of using a biologically active core and appending a sulfamoylbenzamide tail. The application of similar principles to indole-containing cores is a promising avenue for drug discovery.

Fluorine-Substituted Sulfamoylbenzamide Derivatives

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve various properties, including metabolic stability, binding affinity, and lipophilicity. nih.gov The unique electronic properties of fluorine can lead to enhanced interactions with biological targets. d-nb.info

In the context of this compound derivatives, fluorine substitution can be envisioned at multiple positions on the aromatic rings. The synthesis of such compounds would typically involve the use of fluorinated starting materials, for example, a fluorinated benzoic acid or a fluorinated aniline. An efficient synthesis of new fluorine-substituted phthalides has been accomplished from γ-keto acids like 2-(4-fluorobenzoyl)benzoic acid, demonstrating the feasibility of incorporating fluorine into related cyclic structures. mdpi.com

While specific examples of fluorine-substituted this compound derivatives are not extensively detailed in the provided search results, the general principles of their synthesis are well-established. The impact of fluorine substitution would be highly dependent on its position. For instance, fluorine on the benzamide ring could influence the acidity of the amide N-H and the rotational barrier of the amide bond, while fluorine on a substituent of the amide or sulfonamide could modulate lipophilicity and interactions with specific subpockets of the target protein. d-nb.info

Phenylboronic Acid-Bearing Derivatives for Improved Solubility

A significant challenge in the development of some this compound derivatives has been their low aqueous solubility. To address this, phenylboronic acid moieties have been incorporated into the molecular structure. Boronic acids are known to be water-soluble in their anionic tetrahedral form at physiological pH. researchgate.net

The synthesis of these derivatives typically involves the coupling of a this compound core, which has been functionalized with a suitable handle (e.g., a halide), with a phenylboronic acid derivative via a Suzuki-Miyaura cross-coupling reaction. Alternatively, a boronic acid or its ester can be introduced at an earlier stage of the synthesis.

The solubilities of phenylboronic acid and its esters have been determined in various organic solvents, with the parent acid showing high solubility in ethers and ketones. researchgate.net The introduction of a phenylboronic acid group into a drug molecule can significantly enhance its aqueous solubility. For example, the solubility of various phenylboronic acid compounds in water has been investigated, with substitutions on the phenyl ring further modulating this property. This strategy has been successfully applied to other classes of compounds to improve their pharmacokinetic profiles.

Analytical Techniques for Structural Validation in Synthesis

The definitive confirmation of the chemical structure of newly synthesized compounds, such as this compound and its derivatives, is a critical step in synthetic chemistry. A suite of advanced analytical techniques is employed to provide unambiguous evidence of the molecular framework, connectivity, and stereochemistry. These methods are indispensable for verifying the success of a synthetic route and ensuring the purity of the final product. The primary techniques utilized for the structural validation of this compound and related compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography. For the characterization of impurities and degradation products, hyphenated techniques like Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) are of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used analytical tools for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons on the aromatic ring will appear as multiplets in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing sulfamoyl and benzamide groups. The precise chemical shifts and coupling patterns (ortho, meta, and para coupling) would allow for the specific assignment of each aromatic proton. The protons of the amide (-CONH₂) and sulfonamide (-SO₂NH₂) groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. The integration of the peaks provides a ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each of the seven carbon atoms in the benzamide ring and the carbonyl carbon are anticipated. The carbonyl carbon of the amide group is typically observed in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the sulfamoyl and benzamide substituents. For instance, the carbon atom attached to the sulfamoyl group will be shifted to a different extent than the other aromatic carbons.

Predicted NMR Data for this compound:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 (multiplets) | 120 - 145 |

| -CONH₂ | 7.0 - 8.0 (broad singlet) | Not Applicable |

| -SO₂NH₂ | 7.0 - 7.5 (broad singlet) | Not Applicable |

| Carbonyl C=O | Not Applicable | 165 - 175 |

| Aromatic C-SO₂ | Not Applicable | 140 - 150 |

| Aromatic C-CO | Not Applicable | 130 - 140 |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, which allows for the calculation of its molecular formula. This is a definitive method for confirming the identity of a synthesized compound.

For this compound (C₇H₈N₂O₃S), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Interactive Data Table: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O₃S |

| Theoretical Exact Mass | 200.0256 |

| Expected Ion (e.g., [M+H]⁺) | 201.0328 |

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystal. nih.gov This method offers an unparalleled level of structural detail, including bond lengths, bond angles, and intermolecular interactions. To perform X-ray crystallography, a single crystal of the compound of sufficient quality is required.

Interactive Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (e.g., S-N, C=O) | Precise values in Å |

| Bond Angles (e.g., O-S-O) | Precise values in ° |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

During the synthesis and storage of pharmaceutical compounds, impurities and degradation products can form. nih.gov Identifying and characterizing these species is a critical aspect of drug development and quality control. Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) is a powerful hyphenated technique ideally suited for this purpose.

Forced degradation studies are often performed on drug substances like this compound to intentionally generate degradation products under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov

Liquid Chromatography (LC): The LC component separates the parent compound from its degradation products based on their different physicochemical properties, such as polarity. A reversed-phase column is commonly used for this purpose. nih.gov

Ultraviolet (UV) Detection: As the separated components elute from the LC column, they pass through a UV detector. The UV spectrum of each component can provide preliminary information and help in quantification.

Mass Spectrometry (MS): Following UV detection, the eluent is introduced into a mass spectrometer. The MS provides the mass-to-charge ratio of the parent compound and each degradation product. By comparing the mass of the degradation products to that of the parent compound, potential degradation pathways such as hydrolysis, oxidation, or fragmentation can be proposed. worktribe.com Further fragmentation of the molecular ions (MS/MS) can provide structural information about the degradation products.

Interactive Data Table: Hypothetical Degradation Products of this compound and their Characterization by LC-UV-MS

| Stress Condition | Potential Degradation Product | Expected Mass (m/z) | Plausible Transformation |

| Acid/Base Hydrolysis | 3-Sulfamoylbenzoic acid | 201 | Hydrolysis of the amide group |

| Acid/Base Hydrolysis | 3-Carbamoylbenzenesulfonic acid | 201 | Hydrolysis of the sulfonamide group |

| Oxidation | Hydroxylated derivatives | 216 | Addition of a hydroxyl group to the aromatic ring |

Pharmacological and Biological Activities of 3 Sulfamoylbenzamide and Its Derivatives

Enzyme Inhibition Mechanisms

The 3-sulfamoylbenzamide scaffold is a key structural motif in the design of various enzyme inhibitors, demonstrating significant activity against several important enzyme families. Its derivatives have been extensively studied for their ability to modulate the function of carbonic anhydrases and ecto-nucleotide triphosphate diphosphohydrolases, playing crucial roles in various physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.netsemanticscholar.orgtandfonline.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in processes such as pH regulation, CO2 homeostasis, and electrolyte secretion. semanticscholar.orgtandfonline.com The inhibitory action of this compound derivatives is attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. researchgate.netsemanticscholar.orgnih.gov

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated hCA IX. nih.govresearchgate.netsemanticscholar.orgtandfonline.com The potency of these inhibitors can vary significantly depending on the specific substitutions on the this compound core.

A novel series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides showed excellent inhibitory activity against these four isoforms. nih.govresearchgate.net The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating strong binding to the enzymes. Specifically, the Ki values were in the range of 50.8–966.8 nM for hCA I, 6.5–760.0 nM for hCA II, 65.3–957.5 nM for hCA IV, and 30.8–815.9 nM for the tumor-associated hCA IX. nih.govresearchgate.netsemanticscholar.org Another study on N-(3-sulfamoylphenyl)propanamide/benzamide (B126) derivatives reported a particularly effective inhibitor, P4, with Ki values of 0.22 ± 0.01 µM for hCA-I and 0.33 ± 0.05 µM for hCA-II. nih.gov

Table 1: Inhibition Constants (Ki) of this compound Derivatives against Human Carbonic Anhydrase Isoforms

| Derivative Class | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA IX (nM) |

|---|---|---|---|---|

| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | 50.8–966.8 | 6.5–760.0 | 65.3–957.5 | 30.8–815.9 |

Data from Swain et al. nih.govresearchgate.netsemanticscholar.org

The primary mechanism of carbonic anhydrase inhibition by this compound derivatives involves the binding of the sulfonamide moiety to the zinc ion (Zn2+) located in the enzyme's active site. nih.govacs.org In its deprotonated form, the sulfonamide nitrogen displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic activity. semanticscholar.orgacs.org This interaction is a common feature across all α-class carbonic anhydrases. semanticscholar.org

The active site of carbonic anhydrases is a conical cleft approximately 15 Å deep, with distinct hydrophobic and hydrophilic regions. acs.org The zinc ion is coordinated by three histidine residues. nih.govacs.org The binding of the sulfonamide inhibitor is further stabilized by hydrogen bonds with key amino acid residues, such as the gate-keeping residue Thr199. researchgate.netsemanticscholar.orgacs.org The scaffold of the inhibitor can then interact with either the hydrophobic or hydrophilic halves of the active site, influencing the inhibitor's potency and selectivity. nih.gov Crystallographic studies have confirmed this canonical binding mode, showing the aryl sulfonamide moiety coordinated to the catalytic Zn2+ ion. acs.org

Human Ecto-Nucleotide Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

Derivatives of this compound have also emerged as significant inhibitors of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). rsc.orgrsc.org This family of eight ectonucleotidases (h-NTPDase1-8) plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. rsc.orgrsc.orgnih.gov Dysregulation of h-NTPDase activity is implicated in various pathological conditions, including thrombosis, inflammation, and cancer. rsc.orgrsc.org

Synthetic sulfamoylbenzamide derivatives have demonstrated potent and often selective inhibition against several h-NTPDase isoforms, specifically h-NTPDase1, -2, -3, and -8. rsc.orgrsc.org The inhibitory activity is typically measured by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In one study, a series of sulfamoyl benzamide derivatives were synthesized and evaluated for their inhibitory effects. rsc.orgrsc.org Several compounds were identified as potent and selective inhibitors with IC50 values in the micromolar to sub-micromolar range. rsc.org For instance, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was the most potent inhibitor of h-NTPDase1 with an IC50 of 2.88 ± 0.13 μM and also showed potent inhibition of h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM. rsc.orgrsc.orgnih.gov Other derivatives, such as 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide), 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide), and 4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide), were found to be potent inhibitors of h-NTPDase2 with sub-micromolar IC50 values. rsc.orgrsc.orgnih.gov Furthermore, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) selectively blocked h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM. rsc.orgrsc.orgnih.gov

Table 2: Inhibitory Activity (IC50) of Selected this compound Derivatives against h-NTPDase Isoforms

| Compound | h-NTPDase1 (μM) | h-NTPDase2 (μM) | h-NTPDase3 (μM) | h-NTPDase8 (μM) |

|---|---|---|---|---|

| 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| 3f | - | sub-micromolar | - | - |

| 3j | - | sub-micromolar | - | - |

| 4d | - | sub-micromolar | - | - |

| 2d | - | - | - | 0.28 ± 0.07 |

Data from Zaigham et al. rsc.orgrsc.orgnih.gov

Purinergic signaling is a complex system involving extracellular nucleotides (like ATP) and nucleosides (like adenosine) that act on specific P1 and P2 receptors, regulating a vast array of physiological and pathological processes. mdpi.comfrontiersin.org Ecto-nucleotidases, including the h-NTPDase family, are key regulators of this system by controlling the concentration of these signaling molecules in the extracellular space. researchgate.netexplorationpub.comfrontiersin.org

By inhibiting h-NTPDases, this compound derivatives can modulate purinergic signaling pathways. For example, h-NTPDase1, -3, and -8 hydrolyze both ATP and ADP, while h-NTPDase2 preferentially hydrolyzes ATP. rsc.org Inhibition of these enzymes leads to an accumulation of their respective substrates (ATP and ADP), which can then activate P2 receptors, or it can alter the production of adenosine (B11128), which acts on P1 receptors. explorationpub.comfrontiersin.org This modulation of purinergic signaling underlies the therapeutic potential of h-NTPDase inhibitors in conditions where this signaling pathway is dysregulated. Molecular docking studies have supported the in vitro results, showing significant interactions between the potent inhibitors and the amino acid residues within the active sites of the respective h-NTPDase proteins. rsc.orgrsc.orgnih.gov

Renal Outer Medullary Potassium (ROMK) Channel Inhibition

Derivatives of this compound have been identified as a novel class of inhibitors for the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1. nih.govx-mol.net These inhibitors are considered promising as a new type of diuretic for treating conditions like hypertension and heart failure, potentially with a lower risk of causing low potassium levels (hypokalemia) compared to existing diuretics. nih.govacs.orgacs.org

The this compound series of compounds acts as potent inhibitors of the ROMK channel, which is crucial for potassium handling in the kidneys. acs.org A key characteristic of this class of inhibitors is their high degree of selectivity for the human version of the ROMK channel over its counterpart in rats. nih.govx-mol.netacs.orgresearchgate.net Optimization of this chemical scaffold has led to the development of inhibitors with good in vitro potency and well-balanced ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govx-mol.netacs.org This species-selective inhibition is a distinguishing feature compared to other classes of ROMK inhibitors.

Table 1: In Vitro ROMK Potency for Select this compound Inhibitors

| Compound | Human ROMK1 IC50 (µM) | Rat ROMK1 IC50 (µM) | Selectivity (Rat/Human) |

|---|---|---|---|

| 8 | 0.038 | 2.5 | 66 |

| 10 | 0.024 | 1.1 | 46 |

| (-)-16 | 0.024 | >50 | >2083 |

Data sourced from a 2018 study on this compound ROMK inhibitors, illustrating the high selectivity for the human channel. nih.gov

A significant feature of this compound-based ROMK inhibitors is their insensitivity to a specific mutation in the channel's pore, known as N171D. nih.govx-mol.netacs.orgresearchgate.net Previous classes of ROMK inhibitors lose their activity against channels carrying this mutation. nih.gov The N171 residue is believed to be part of the binding site for other small-molecule inhibitors within the ROMK conduction pore. nih.gov The ability of this compound derivatives to inhibit the N171D mutant channel demonstrates a distinct mechanism of interaction, setting them apart from previously identified ROMK inhibitors. nih.govacs.org

Antiviral Efficacy

Derivatives of this compound (SBA) have demonstrated significant antiviral activity, particularly against the Hepatitis B Virus (HBV). nih.gov They function as a novel class of antiviral agents known as Capsid Assembly Modulators (CAMs). researchgate.net

SBAs represent a class of CAMs that interfere with the HBV life cycle at a critical stage: the assembly of the viral capsid. researchgate.netacs.org This mechanism is distinct from that of current nucleos(t)ide analogue therapies, which target the viral DNA polymerase. nih.gov By targeting capsid formation, these compounds can inhibit viral replication and are effective against HBV mutants resistant to existing polymerase inhibitors. nih.gov

This compound derivatives function as Class-II CAMs, which are also referred to as capsid activators. researchgate.netresearchgate.netnih.gov They act by accelerating the assembly of the HBV core protein (HBc) dimers. researchgate.netresearchgate.net This accelerated process disrupts the normal, carefully timed encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. researchgate.netnih.govgoogle.com The result is the formation of "empty" capsids, which are morphologically normal but lack the viral genome and are therefore non-infectious. nih.govgoogle.comasm.org This ultimately leads to a dose-dependent reduction in cytoplasmic HBV DNA and a potent inhibition of viral replication. nih.govasm.org Some derivatives, such as NVR 3-778, have shown the ability to significantly reduce HBV DNA levels. researchgate.net Other research has shown that certain SBA compounds can induce the formation of irregular or aberrant tubular particles instead of the typical icosahedral capsids, further disrupting the viral life cycle. acs.orgnih.gov

Table 2: Antiviral Activity of Representative this compound Derivatives

| Compound | Antiviral Activity (EC50) | Target | Mechanism |

|---|---|---|---|

| NVR 3-778 | 0.40 µM (HepG2.2.15 cells) researchgate.net | HBV Capsid Assembly researchgate.net | Inhibits pgRNA encapsidation, leading to empty capsids. researchgate.net |

| JNJ-632 | 0.120 mmol/L researchgate.net | HBV Capsid Assembly researchgate.net | Accelerates capsid assembly. researchgate.net |

| GLP-26 | Single-digit nanomolar asm.org | HBV Nucleocapsid Assembly asm.org | Alters nucleocapsid assembly, prevents viral DNA replication. asm.org |

EC50 (50% effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

The molecular target of this compound derivatives is the HBV core protein (HBc or Cp), which is the fundamental building block of the viral capsid. nih.govasm.orgtandfonline.com Genetic and mechanistic studies have confirmed that these compounds interact specifically with HBc. nih.govasm.org They bind within a pocket at the interface between core protein dimers, known as the heteroaryldihydropyrimidine (HAP) pocket. asm.org This binding event alters the protein's conformation, misdirecting the assembly process. google.comasm.org By directly targeting the core protein, SBAs effectively inhibit the crucial step of pgRNA encapsidation, which is essential for the subsequent synthesis of viral DNA within the nucleocapsid. nih.govgoogle.comtandfonline.com This targeted action prevents the formation of replication-competent virus particles. researchgate.netdntb.gov.ua

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 74092 |

| NVR 3-778 | 135565939 |

| Lamivudine | 60825 |

| Bay 41-4109 | 159516 |

| AT-61 | 44256616 |

| JNJ-632 | Not available |

| GLP-26 | Not available |

| Indapamide (B195227) | 3702 |

| Clopamide | 2810 |

| Zidapamide | Not available |

Inhibition of de novo HBV Infection in Primary Human Hepatocytes

Beyond inhibiting replication in already infected cells, sulfamoylbenzamide derivatives have been shown to prevent new infections. A critical step in establishing a persistent infection is the formation of covalently closed circular DNA (cccDNA) in the nucleus of the hepatocyte, which serves as a stable template for viral transcription. plos.orgresearchgate.net

Studies using primary human hepatocytes (PHHs), a gold-standard model for infection, have shown that SBAs can inhibit this crucial process. plos.orgresearchgate.netasm.org

When added at the time of infection, the derivative JNJ-6379 prevented the formation of cccDNA. researchgate.net

Similarly, ABI-H0731 was shown to suppress cccDNA establishment in de novo infection models, including PHHs. asm.org

The mechanism appears to involve the disruption of incoming nucleocapsids, causing a premature release of the viral genome in the cytoplasm before it can reach the nucleus to form cccDNA. plos.orgasm.org

The compound NVR 3-778 also demonstrated inhibition of de novo infection and viral replication in PHHs, with an EC₅₀ value of 0.81 µM against HBV DNA. researchgate.net

This ability to block the establishment of the cccDNA reservoir is a highly desirable feature for any new anti-HBV therapeutic aiming to achieve a functional cure. plos.org

Anti-Cancer Properties

The structural motif of the sulfonamide group is present in various approved anti-cancer drugs, and research has explored the potential of sulfamoylbenzamide derivatives in oncology. researchgate.netnih.gov

Certain sulfamoylbenzamide derivatives have been designed to inhibit specific signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation. researchgate.net

One area of focus has been the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) protein. STAT3 is a transcription factor that, when persistently activated, promotes cancer cell proliferation and survival. researchgate.net

Based on the structure of the known STAT3 inhibitor Niclosamide, a series of N-substituted sulfamoylbenzamide derivatives were synthesized. researchgate.net

The most potent compound from this series, B12 , was identified as an effective inhibitor of the IL-6/STAT3 signaling pathway, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) between 0.61 µM and 1.11 µM in various cancer cell lines (MDA-MB-231 breast cancer, HCT-116 and SW480 colon cancer). researchgate.net

Compound B12 was shown to inhibit the phosphorylation of STAT3, induce apoptosis, and suppress tumor growth in a mouse xenograft model, highlighting its potential as a developmental candidate for cancer therapy. researchgate.net

Cytotoxicity Against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Derivatives of this compound have demonstrated significant cytotoxic effects against human breast cancer cell lines, including the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-231 cells. Research has identified several potent derivatives with promising anti-cancer properties.

One study reported on a sulfamoyl-salicylamide derivative, referred to as compound IV, which exhibited notable cytotoxicity against both MCF-7 and MDA-MB-231 cell lines. Another study on indole-based benzenesulfonamides showed that compounds A6 and A15 were particularly effective in inhibiting the viability of MCF-7 cells by more than 50%. nih.gov In the same study, compounds A1 and A6 showed higher sensitivity against MDA-MB-231 cells. nih.gov

The incorporation of a sulfonamide moiety into a biguanide (B1667054) scaffold has also yielded derivatives with cytotoxic properties. For instance, compound 10, which has three methyl groups in its aromatic ring, showed high cytotoxicity in MCF-7 cells with an IC50 value of 48.46 ± 11.79 µmol/L. biomolther.org Other dimethyl compounds in the same study displayed weak cytotoxic effects on MDA-MB-231 cells. biomolther.org

Furthermore, a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were tested for their anticancer activity. dntb.gov.ua Among these, compound 3c, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated the highest activity against MDA-MB-231 cells and was also effective against other cancer cell lines. dntb.gov.ua

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Sulfamoyl-salicylamide derivative (Compound IV) | MCF-7, MDA-MB-231 | Significant cytotoxicity | |

| Indole-based benzenesulfonamide (B165840) (A6) | MCF-7 | >50% inhibition of cell viability | nih.gov |

| Indole-based benzenesulfonamide (A15) | MCF-7 | >50% inhibition of cell viability | nih.gov |

| Indole-based benzenesulfonamide (A1) | MDA-MB-231 | Higher sensitivity | nih.gov |

| Indole-based benzenesulfonamide (A6) | MDA-MB-231 | Higher sensitivity | nih.gov |

| Sulfonamide-based biguanide derivative (Compound 10) | MCF-7 | IC50 = 48.46 ± 11.79 µmol/L | biomolther.org |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 | High activity | dntb.gov.ua |

Mechanisms Involving Tubulin Polymerization Inhibition and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently induces apoptosis. biomolther.orgnih.govmdpi.comoncotarget.com

For instance, the sulfamoyl-salicylamide derivative (compound IV) that showed cytotoxicity against breast cancer cells was found to prevent tubulin polymerization. Flow cytometric assays confirmed that this compound led to cell cycle arrest. Similarly, other studies have shown that various derivatives cause an accumulation of cells in the G2/M phase. mdpi.comoncotarget.com Some indole-based derivatives have been shown to inhibit tubulin polymerization with IC50 values in the micromolar range, and molecular docking studies suggest they bind to the colchicine-binding site on tubulin. nih.govnih.gov

The cell cycle arrest induced by these compounds is often concentration-dependent. At higher concentrations, some derivatives strongly arrest the cell cycle at the G2/M phase through the inhibition of tubulin polymerization. nih.gov This arrest is a critical step that precedes the induction of cell death in cancer cells.

Induction of Cell Death Mechanisms in Cancer Cells

The inhibition of tubulin polymerization and subsequent cell cycle arrest by this compound derivatives ultimately lead to the induction of apoptosis in cancer cells. biomolther.orggoogle.com This programmed cell death is a key component of their anticancer activity.

Studies have shown that treatment with these derivatives leads to the activation of caspases, which are crucial mediators of apoptosis. oncotarget.com For example, some biguanide derivatives with alkyl substituents were found to induce apoptosis in MCF-7 cells, as demonstrated by Annexin V and propidine iodide staining. biomolther.org The induction of apoptosis through the mitochondrial pathway has also been observed with certain conjugates, which upregulate caspase-3 activity. nih.gov

The apoptotic process triggered by these compounds is often a direct consequence of the mitotic arrest caused by tubulin depolymerization. researchgate.net By disrupting the mitotic spindle, these agents activate the spindle assembly checkpoint, which, if the damage is irreparable, leads to the initiation of the apoptotic cascade. researchgate.net

Anti-inflammatory Properties

Several derivatives of this compound have been shown to possess anti-inflammatory properties. google.comdrugbank.com These compounds can modulate inflammatory pathways, suggesting their potential use in treating inflammatory conditions.

For example, certain sulfamoyl-benzamide derivatives have been investigated for their effects on neuroinflammatory pathways mediated by NLRP3 inflammasomes, indicating they could be potential treatments for neurodegenerative diseases with an inflammatory component. The anti-inflammatory activity of some derivatives is attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some 3-substituted-indolin-2-one derivatives have been shown to effectively inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The mechanism of action for some of these compounds involves the regulation of the Akt, MAPK, and NF-κB signaling pathways. nih.gov

Additionally, some 1,2,3-triazole-modified 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These compounds were found to activate the Nrf2-HO-1 signaling pathway, reduce LPS-induced reactive oxygen species (ROS) production, and alleviate microglial inflammation. nih.gov

Antimicrobial Potential

Derivatives of this compound have also been explored for their antimicrobial properties, showing activity against a range of bacterial strains. drugbank.comnih.gov The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs, and its incorporation into the benzamide scaffold has yielded compounds with notable antibacterial efficacy.

Studies have shown that these derivatives can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of PC190723 derivatives, which are 3-methoxybenzamides, exhibited good activity against several Gram-positive bacteria. acs.org Compound 9 from this series, with a fluorine substitution, showed the best activity against M. smegmatis and S. aureus. acs.org

Other research has focused on hybrid molecules. For instance, sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives have shown moderate to good antimicrobial activity against various pathogens, with some compounds exhibiting bactericidal and fungicidal effects. nih.gov The mechanism of action for some of these hybrids involves the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Furthermore, quinoline (B57606) derivatives bearing a sulfonamide moiety have shown potent activity against urinary tract infection-causing pathogens, including E. coli and S. aureus. nih.gov

| Compound/Derivative Type | Target Microbe | Activity/Mechanism | Reference |

|---|---|---|---|

| 3-Methoxybenzamide derivative (Compound 9) | M. smegmatis, S. aureus | Good antibacterial activity | acs.org |

| Sulfaguanidine-pyridine-2-one hybrid | Various bacteria and fungi | Dual inhibition of DNA gyrase and DHFR | nih.gov |

| 7-Methoxyquinoline derivative with sulfonamide | E. coli, S. aureus | Potent activity against UTI pathogens | nih.gov |

| General Sulfonamide derivatives | P. mirabilis, P. aeruginosa, E. coli, S. aureus | Broad-spectrum antibacterial activity | researchgate.net |

Antidiabetic Activity as Glucokinase (GK) Activators

A significant area of research for this compound derivatives is their potential as antidiabetic agents through the activation of glucokinase (GK). dntb.gov.uathesciencein.orgchitkara.edu.in GK is a key enzyme in glucose homeostasis, and its activation can lead to improved glucose uptake and insulin (B600854) secretion. portico.org

Several studies have reported the design and synthesis of novel sulfamoyl benzamide derivatives as potent and orally bioavailable GK activators. chitkara.edu.inresearchgate.net These compounds act as allosteric activators, binding to a site on the GK enzyme distinct from the glucose-binding site, thereby increasing the enzyme's affinity for glucose and/or its maximal velocity (Vmax). portico.org

In one study, a series of sulfamoyl benzamide derivatives were synthesized, and compound 7 was identified as having the highest antidiabetic activity in an alloxan-induced diabetic animal model. chitkara.edu.in Another study identified compounds 1 and 6 from a series of sulfamoyl benzamide derivatives as having promising antihyperglycemic activity in an oral glucose tolerance test in normal rats. thesciencein.org These findings suggest that these derivatives could be valuable leads for the development of new therapeutic agents for type 2 diabetes. dntb.gov.uachitkara.edu.in

| Compound/Derivative | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Compound 7 (sulfamoyl benzamide derivative) | Glucokinase activation | Highest antidiabetic activity in animal model | chitkara.edu.in |

| Compound 1 (sulfamoyl benzamide derivative) | Glucokinase activation | Promising antihyperglycemic activity | thesciencein.org |

| Compound 6 (sulfamoyl benzamide derivative) | Glucokinase activation | Promising antihyperglycemic activity | thesciencein.org |

Neurological Effects

The neurological effects of this compound derivatives have also been investigated, with some compounds showing potential for treating neurological and neurodegenerative disorders. google.com A patent has described the use of sulfamoyl benzamide compounds as agonists and/or modulating ligands of cannabinoid receptors (CB1 and CB2). google.com This activity may be useful for treating a range of conditions including pain, inflammation, and neurodegenerative diseases. google.com

The rationale for targeting the CB2 receptor is to separate the therapeutic effects from the undesirable psychoactive side effects associated with CB1 receptor activation in the central nervous system (CNS). google.com Certain benzamide derivatives have also been repurposed and investigated for their potential antiviral effects in neuronal cells, which could have implications for treating neurological complications of viral infections. frontiersin.org For instance, some aminobenzamide scaffolds have been shown to inhibit viral proteases in viruses that can affect the CNS, such as the Dengue and West Nile viruses. frontiersin.org

Furthermore, the involvement of the purinergic system, which can be modulated by some sulfamoylbenzamide derivatives through the inhibition of NTPDases, has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. researchgate.net

Compound and Cell Line PubChem CIDs

| Name | PubChem CID |

|---|---|

| This compound | 13668250 nih.gov |

| 4-sulfamoylbenzamide | 80563 uni.lu |

| N-(2,3,4,5,6-Pentafluoro-Benzyl)-4-Sulfamoyl-Benzamide | 445770 nih.govdrugbank.comuni.lu |

| N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide (Levosulpiride) | 688272 fishersci.canus.edu.sgeasychem.org |

| NVR 3-778 | 89663273 nih.govchem960.comglpbio.com |

| N-(2,3-difluoro-benzyl)-4-sulfamoyl-benzamide | 1700 uni.lu |

| MCF-7 | Not a compound, cell line |

| MDA-MB-231 | Not a compound, cell line |

| Tubulin | Not a single compound, a protein |

| Glucokinase | Not a single compound, an enzyme |

| 4-chloro-N-[(2S)-2-methyl-2,3-dihydro-1H-indol-1-yl]-3-sulfamoylbenzamide | Not found |

| sulfamoyl-salicylamide derivative IV | Not found |

| Indole-based benzenesulfonamides A1, A6, A15 | Not found |

Cardiovascular Effects

The modulation of coronary vascular resistance is a key mechanism for managing cardiovascular conditions like angina and hypertension. cvpharmacology.comnih.gov Calcium channel blockers (CCBs) are a class of drugs that achieve this by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac cells. cvpharmacology.com This action leads to the relaxation of coronary vascular smooth muscle, resulting in coronary vasodilation and a decrease in systemic vascular resistance, which ultimately lowers blood pressure and improves myocardial oxygen supply. cvpharmacology.comnih.govnih.gov

While this compound itself is primarily a chemical intermediate, certain derivatives have demonstrated significant cardiovascular effects. A notable example is Indapamide, a thiazide-like diuretic with the chemical name 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide. researchgate.netijpba.in Although its primary antihypertensive action is through diuresis—enhancing the excretion of sodium, chloride, and water—it is also suggested that Indapamide may possess calcium channel blocking properties. ijpba.in This proposed secondary mechanism would contribute to its vasodilatory effects on arterioles. ijpba.in

Research on other benzene (B151609) sulfonamide derivatives has also shown an ability to decrease coronary resistance in isolated heart models. researchgate.net Theoretical docking studies for some of these derivatives suggest a potential interaction with L-type calcium channels, which are the primary targets of clinically used CCBs. researchgate.net By causing vasodilation, these compounds reduce the afterload on the heart and can improve blood flow through coronary arteries, which is beneficial in treating angina and hypertension. cvpharmacology.comeshonline.org

Table 2: Effects of Calcium Channel Blockade on Cardiovascular Parameters

| Parameter | Effect of Calcium Channel Blockade | Physiological Outcome | Reference |

|---|---|---|---|

| Vascular Smooth Muscle | Relaxation | Vasodilation, Decreased Systemic Vascular Resistance | cvpharmacology.com |

| Coronary Arteries | Dilation | Increased Myocardial Oxygen Supply | nih.govnih.gov |

| Arterial Blood Pressure | Reduction | Antihypertensive Effect | cvpharmacology.comeshonline.org |

| Myocardial Oxygen Demand | Reduction | Anti-anginal Effect | cvpharmacology.com |

Computational and Structural Biology Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how 3-sulfamoylbenzamide derivatives interact with the active or allosteric sites of enzymes and proteins.

Molecular docking simulations have been employed to predict the binding orientations of this compound derivatives, such as indapamide (B195227), within the active site of Cytochrome P450 3A4 (CYP3A4). nih.govnih.gov Studies using two different CYP3A4 crystal structures (1TQN and 1W0E) identified several potential binding poses. nih.govresearchgate.netresearchgate.net

Three distinct, energetically favored clusters of binding orientations were identified:

POS_A/POS_A' : This conformation positions the indoline (B122111) C-3 atom of indapamide closest to the heme iron, suggesting a favorable orientation for dehydrogenation. nih.govresearchgate.net

POS_B/POS_B' : In this orientation, the C-4 and C-5 atoms of the indoline ring are nearest to the heme iron, indicating a potential for aromatic hydroxylation or epoxidation. nih.govresearchgate.net

POS_C : This pose represents a metabolically inactive state, where the chlorosulfamoylbenzene ring is closest to the heme iron, or the entire molecule is positioned further away from the reactive center. nih.govresearchgate.net

These docking studies highlighted the role of specific active site residues, such as Arg105, Phe108, Arg212, Arg372, and Glu374, in interacting with the ligand. nih.govresearchgate.net However, the precise role of Arg212 in positioning the drug for dehydrogenation has been debated, with functional studies suggesting it may not be critical for this specific metabolic pathway. nih.govnih.gov The predictions from these in silico models were found to be consistent with the metabolites of indapamide observed in vitro. nih.govnih.gov

Molecular docking studies have revealed that this compound (SBA) derivatives, acting as Capsid Assembly Modulators (CAMs), bind to a hydrophobic pocket at the dimer-dimer interface of the Hepatitis B Virus (HBV) core protein (HBc). nih.govresearchgate.nettandfonline.com The binding mode of these compounds is similar to other known CAMs. nih.govnih.gov

Key interactions that stabilize the binding of SBA derivatives include:

A crucial hydrogen bond formed between the oxygen of the benzamide (B126) group and the residue Trp102. nih.govtandfonline.comnih.gov

An additional hydrogen bond between the nitrogen of the benzamide group and Thr128. nih.govtandfonline.comnih.gov

The trifluoro-substituted phenyl group of some derivatives binds in a deep subpocket formed by residues Pro25, Leu30, Thr33, and Ser106 on one protein chain and Val124 and Arg127 on another. nih.gov Meanwhile, other parts of the molecule, like a piperidyl group, often point toward the solvent-exposed area. nih.govnih.gov These interactions are considered vital for the anti-HBV activity of these compounds. tandfonline.com

Molecular docking simulations have been used to explore the interactions of this compound derivatives with homology models of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), specifically isoforms 1, 2, 3, and 8. nih.govrsc.orgrsc.org These studies show that potent inhibitors form a complex network of interactions with amino acid residues in the enzyme's active site. nih.govrsc.org

For instance, the binding pattern for a potent inhibitor of h-NTPDase3 involves a variety of interactions, including hydrogen bonding, π-cation, π-sulfur, alkyl, and π-alkyl linkages. rsc.org In some derivatives, the oxygen atom of a morpholine (B109124) ring was observed to form a metal chelation with the calcium ion present in the protein's active site. rsc.org The specific interactions identified through docking help to explain the inhibitory potency and selectivity of different sulfamoylbenzamide derivatives against various h-NTPDase isoforms. nih.govresearchgate.net

Derivatives of this compound have been designed and studied as allosteric activators of glucokinase (GK). scispace.comthesciencein.orgnih.govchitkara.edu.in Molecular docking simulations predict that these compounds bind to the allosteric site of the GK enzyme, showing a binding pattern similar to that of co-crystallized activators. scispace.comresearchgate.net

The key interactions observed in these docking studies include:

A hydrogen bond between the amide carbonyl of the benzamide moiety and the amino group of Arg63 on the GK protein. scispace.com

Hydrophobic interactions are also critical for binding. The phenyl ring of the compound can pack between Tyr214 and Met210, while other substituted phenyl groups can orient into hydrophobic pockets formed by residues such as Trp99, Tyr215, Leu451, Val455, and Ala456. scispace.com

These docking studies have been crucial in predicting that the designed sulfamoyl benzamide derivatives could act as potent GK activators, a prediction that has been supported by in vivo antidiabetic assays. scispace.com

Table 1: Summary of Molecular Docking Interactions for this compound Derivatives

| Target Protein | Binding Site | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| CYP3A4 | Active Site | Arg105, Phe108, Arg212, Arg372, Glu374 | Positioning near heme for metabolism | nih.govresearchgate.netresearchgate.net |

| HBV Core Protein | Dimer-dimer Interface | Trp102, Thr128, Pro25, Val124, Arg127 | Hydrogen Bonding, Hydrophobic Interactions | nih.govtandfonline.comnih.gov |

| h-NTPDase3 | Active Site (Homology Model) | Not specified | Hydrogen Bonding, π-cation, π-sulfur, Metal Chelation (Ca2+) | rsc.org |

| Glucokinase (GK) | Allosteric Site | Arg63, Trp99, Met210, Tyr214, Tyr215, Val455, Ala456 | Hydrogen Bonding, Hydrophobic Interactions | scispace.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations have been conducted to rationalize the structure-activity relationships of novel this compound derivatives and to understand their key interactions within the binding pocket of the HBV core protein. nih.govresearchgate.net These simulations, running for durations such as 50 ns, reveal that the binding of a sulfamoylbenzamide compound can induce significant conformational changes in the protein dimers compared to the unliganded state. nih.gov

Analysis of the protein's dynamics suggests that these conformational changes, particularly in the degree of α-helix flexibility, may alter the original interaction angles between monomers. nih.gov This perturbation is thought to be the trigger for the atypical assembly of viral capsid particles observed experimentally. nih.gov Furthermore, MD simulations can identify transient but important interactions, such as hydrogen bonds between a hydroxyl group on the ligand and a threonine residue (Thr142) or an amino substituent on the benzamide with Tyr118, which might not be apparent from static docking models but could be crucial for the compound's high antiviral activity. nih.gov Studies have also used MD simulations to assess the impact of different CAMs on the stability and flexibility of HBc monomers, showing that sulfamoylbenzamide can increase the protein's flexibility and disrupt its secondary structure, potentially leading to misassembled capsids. sciety.org

Structural Comparison of AB Dimers in HBV Core Protein

The hepatitis B virus (HBV) core protein (HBc) is a primary target for a class of antiviral agents known as capsid assembly modulators (CAMs). These agents function by interfering with the assembly of the viral capsid, a crucial process for viral replication. nih.gov The fundamental building block of the capsid is the HBc dimer. nih.gov In a T=4 icosahedral capsid, these dimers exist in four slightly different conformations (A, B, C, and D), leading to the formation of AB and CD dimers that constitute the larger structure. nih.gov

Sulfamoylbenzamide (SBA) derivatives, such as NVR 3-778 and the related compound NVR-010-001-E2, are potent CAMs that bind at the interface between two HBc dimers. nih.govpnas.orgresearchgate.net High-resolution crystal structures show that these compounds bind in a pocket at this dimer-dimer interface. pnas.orgresearchgate.net

Molecular dynamics (MD) simulations and structural overlays provide insight into the conformational changes induced by these inhibitors. When comparing the structure of an AB dimer bound to a sulfamoylbenzamide derivative with the unbound (apo) protein, significant conformational shifts are observed. nih.govpnas.org For instance, the binding of the inhibitor can alter the flexibility of α-helices within the dimer, perturbing the original interaction angles between the monomers. nih.gov This induced fit is thought to trigger the atypical assembly of capsid particles, leading to non-functional capsids and inhibiting viral replication. nih.gov

Structure–Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their potency and selectivity against various targets, including the HBV core protein and human carbonic anhydrases (hCAs). acs.org

Influence of Substitutions on Potency and Selectivity

SAR studies have systematically explored how chemical modifications to the this compound scaffold impact its biological effects. The scaffold can be dissected into different regions, and substitutions at these points can dramatically alter the compound's properties. nih.gov

Key findings from SAR studies include:

C-4 Substitutions : The introduction of halogen atoms, such as chlorine (–Cl) or fluorine (–F), at the C-4 position of the benzamide ring generally enhances inhibitory activity against targets like hCAs and the HBV core protein. These substitutions are believed to modulate the electronic and steric properties of the molecule, improving target engagement.